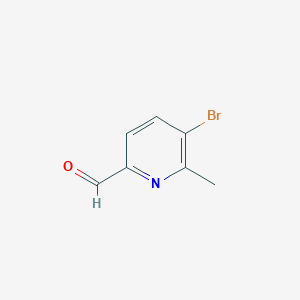

5-Bromo-6-methylpicolinaldehyde

Vue d'ensemble

Description

5-Bromo-6-methylpicolinaldehyde is a brominated aldehyde derivative of picolinic acid. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, structure, and properties are extensively studied, which can provide insights into the characteristics of 5-Bromo-6-methylpicolinaldehyde.

Synthesis Analysis

The synthesis of brominated heterocyclic compounds often involves condensation reactions, as seen in the formation of a derivative involving 5-bromo-1H-indole-3-carbaldehyde . Similarly, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline demonstrates the use of bromination with N-bromosuccinimide . These methods suggest potential pathways for synthesizing 5-Bromo-6-methylpicolinaldehyde, likely involving the bromination of a methylpicolinaldehyde precursor.

Molecular Structure Analysis

The molecular structure of brominated compounds is often confirmed using X-ray single crystal diffraction . Density Functional Theory (DFT) calculations are also a common tool to investigate the equilibrium geometry of these molecules . For 5-Bromo-6-methylpicolinaldehyde, similar analytical techniques would likely be employed to elucidate its structure.

Chemical Reactions Analysis

Brominated heterocyclic compounds are versatile in chemical reactions, serving as intermediates for further functionalization. For instance, brominated picolinate esters have been used in cross-coupling reactions , and brominated pyrrole derivatives have been shown to undergo nucleophilic substitution . These studies indicate that 5-Bromo-6-methylpicolinaldehyde could also participate in various organic transformations, potentially leading to pharmaceuticals or agrochemicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be deduced from spectroscopic, thermal, and computational analyses. The thermal stability of such compounds is often good, as seen with a related indole derivative . Electronic spectra and molecular orbital energy level diagrams can be explored using TD-DFT results . The electrophilic and nucleophilic regions of these molecules can be visualized using molecular electrostatic potential maps . These techniques would be relevant for characterizing the physical and chemical properties of 5-Bromo-6-methylpicolinaldehyde.

Applications De Recherche Scientifique

Synthesis of Heteroalicyclic Compounds

5-Bromo-6-methylpicolinaldehyde is used in the synthesis of heteroalicyclic compounds such as DL-2-piperidinemethanol and meso-cis-2,6-piperidinedimethanol, starting from 2-picoline and 2,6-lutidine, respectively. The reactions of synthetic intermediates, including 6-methylpicolinaldehyde, have been examined to explore their potential applications in organic synthesis and medicinal chemistry (Kasuga & Taguchi, 1965).

In Situ Reaction Studies in Coordination Chemistry

The compound plays a role in the Cu(II)-hydrazine-6-methylpicolinaldehyde system, where "in situ" reactions form coloured Cu(I)-azine and Cu(I)-hydrazone complexes. This system demonstrates a new mode of homogeneous colour development, which is significant in coordination chemistry and the study of metal-ligand interactions (Valcárcel & Pino, 1973).

Development of Heteroditopic Ligands

The bromo- and chloro-methylation of various 5-substituted salicylaldehydes, including 5-bromo-6-methylpicolinaldehyde derivatives, has been achieved, leading to the synthesis of piperazine-containing heteroditopic ligands. These ligands serve as receptors for metal salts, highlighting the compound's utility in creating complex molecules for studying metal ion binding (Wang et al., 2006).

Schiff Base Formation and Crystal Studies

5-Bromo-6-methylpicolinaldehyde has been used to obtain Schiff bases, which are critical in various chemical processes and potential applications in materials science and coordination chemistry. The crystal structure and intramolecular interactions of such compounds have been characterized, providing insights into their stability and reactivity (Cai, 2011).

Friedländer Synthesis of Quinoline Derivatives

The compound is involved in Friedländer synthesis to afford bidentate and tridentate 6-bromoquinoline derivatives. This method has implications for the development of novel chelating ligands and exploring their photophysical properties, which are valuable in the design of luminescent materials and organic electronics (Hu, Zhang, & Thummel, 2003).

Telescoping Process in Drug Intermediate Synthesis

5-Bromo-6-methylpicolinaldehyde derivatives have been synthesized using a telescoping process, reducing the isolation steps and improving the yield in drug discovery. This advancement demonstrates the compound's role in optimizing synthetic routes for pharmaceutical intermediates (Nishimura & Saitoh, 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Propriétés

IUPAC Name |

5-bromo-6-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-7(8)3-2-6(4-10)9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPXGQBIEVDVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568129 | |

| Record name | 5-Bromo-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-methylpicolinaldehyde | |

CAS RN |

137778-18-8 | |

| Record name | 5-Bromo-6-methyl-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137778-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

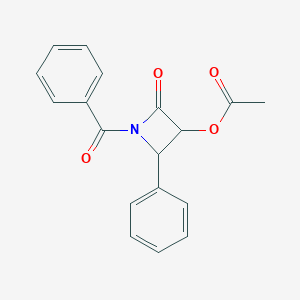

![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate](/img/structure/B141117.png)

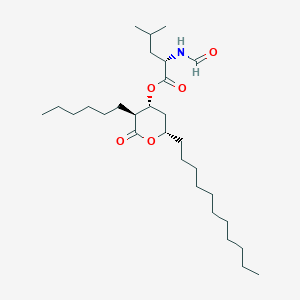

![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)

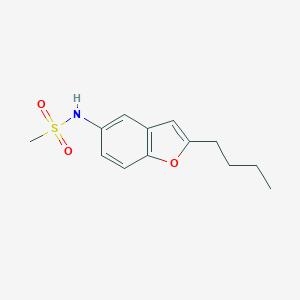

![3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B141143.png)